![molecular formula C24H20N4O B3721788 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide](/img/structure/B3721788.png)
3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide
Overview
Description
3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide, also known as CIP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. CIP is a hydrazide derivative of carbazole and indole, which are important heterocyclic compounds with diverse biological activities.
Mechanism of Action
The exact mechanism of action of 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide is not fully understood, but studies have suggested that it targets multiple signaling pathways involved in cancer and neurodegenerative diseases. 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been shown to inhibit the activity of several kinases, such as AKT, ERK, and JNK, which are involved in cell survival and proliferation. 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has also been shown to activate the AMPK pathway, which is involved in energy metabolism and autophagy. In addition, 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been shown to modulate the expression of several genes involved in apoptosis, cell cycle regulation, and inflammation.
Biochemical and Physiological Effects:
3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide also inhibits the migration and invasion of cancer cells by targeting the epithelial-mesenchymal transition (EMT) process. In neuronal cells, 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide reduces oxidative stress and inflammation, which leads to the protection of neurons from degeneration. 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide also improves cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has several advantages for lab experiments, such as its high purity and good solubility in organic solvents. 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has some limitations, such as its low water solubility and potential toxicity at high concentrations. Further studies are needed to determine the optimal dose and duration of treatment for 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide in different experimental settings.
Future Directions
There are several future directions for research on 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide. One of the major areas of interest is the development of 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide derivatives with improved potency and selectivity for specific signaling pathways. The use of 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide in combination with other anticancer drugs or neuroprotective agents is also an area of interest. Further studies are needed to determine the pharmacokinetics and pharmacodynamics of 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide in vivo and its potential for clinical use. The identification of biomarkers for 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide response is also an area of interest for personalized medicine.
Scientific Research Applications
3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is cancer research, where 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has shown promising anticancer activity against several cancer cell lines. Studies have reported that 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways. 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has also been shown to inhibit tumor growth in vivo in animal models.
Apart from cancer research, 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has also been investigated for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have reported that 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
3-carbazol-9-yl-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c29-24(27-26-16-17-15-25-21-10-4-1-7-18(17)21)13-14-28-22-11-5-2-8-19(22)20-9-3-6-12-23(20)28/h1-12,15-16,25H,13-14H2,(H,27,29)/b26-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIADRIUQYBMPLJ-WGOQTCKBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CCN3C4=CC=CC=C4C5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CCN3C4=CC=CC=C4C5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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